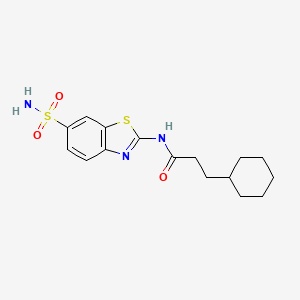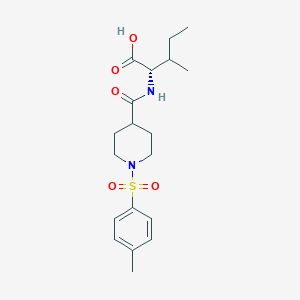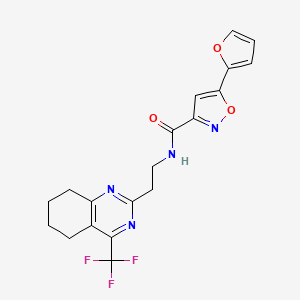
5-(furan-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(furan-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, an isoxazole ring, and a tetrahydroquinazolin ring . These types of compounds are often used in medicinal chemistry and drug discovery due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. These groups will contribute to the overall shape and properties of the molecule, including its reactivity, polarity, and potential biological activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups and heterocyclic rings would all contribute to its properties .
科学的研究の応用
Antimicrobial Applications
The synthesis of azole derivatives, including compounds related to the one , has been explored for their antimicrobial activities. For example, a study by Başoğlu et al. (2013) focused on designing, synthesizing, and testing the antimicrobial activities of azole derivatives starting from furan-2-carbohydrazide. Some of these compounds showed activity against tested microorganisms, highlighting their potential in antimicrobial applications (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Anti-inflammatory and Antibacterial Properties
Research into the synthesis of quinoline attached-furan-2(3H)-ones has revealed compounds with significant anti-inflammatory and antibacterial properties, alongside reduced gastro-intestinal toxicity and lipid peroxidation. A study conducted by Alam et al. (2011) synthesized a series of compounds that demonstrated these properties, suggesting a promising direction for developing new therapeutic agents with minimized side effects (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).
Antitumor Agent Development
The exploration of imidazotetrazines, specifically the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, has demonstrated curative activity against L-1210 and P388 leukemia. This study by Stevens et al. (1984) indicates the potential of such compounds to act as prodrug modifications for antitumor agents, offering a novel approach to cancer treatment (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Antiprotozoal Activities
Dicationic 3,5-diphenylisoxazoles, including analogs where the central furan ring is replaced by isoxazole, have been prepared and assessed for their antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This study by Patrick et al. (2007) highlights the potential of these compounds as potent antiprotozoal agents, offering a new avenue for treating diseases caused by these pathogens (Patrick, Bakunov, Bakunova, Kumar, Lombardy, Jones, Bridges, Zhirnov, Hall, Wenzler, Brun, & Tidwell, 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(furan-2-yl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3/c20-19(21,22)17-11-4-1-2-5-12(11)24-16(25-17)7-8-23-18(27)13-10-15(29-26-13)14-6-3-9-28-14/h3,6,9-10H,1-2,4-5,7-8H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDWFRIEBXTTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550300.png)
![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide](/img/structure/B2550301.png)
![2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2550303.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B2550306.png)
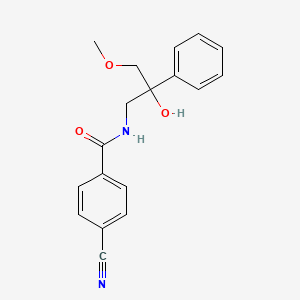
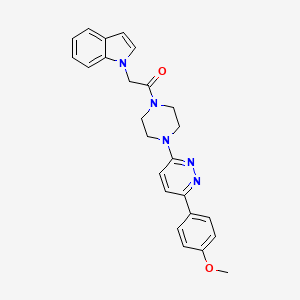

![(3Ar,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile](/img/structure/B2550316.png)
![3-(3,4-Dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2550317.png)
![5-[5-(4-Methoxyphenyl)-1H-pyrazol-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B2550319.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2550320.png)
